molecular formula C12H19F3N2O B14870794 N-(2-(cyclopentylamino)cyclopentyl)-2,2,2-trifluoroacetamide

N-(2-(cyclopentylamino)cyclopentyl)-2,2,2-trifluoroacetamide

Cat. No.: B14870794
M. Wt: 264.29 g/mol
InChI Key: HRFGSGJDFQTKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclopentylamino)cyclopentyl)-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by the presence of cyclopentyl and trifluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopentylamino)cyclopentyl)-2,2,2-trifluoroacetamide typically involves the reaction of cyclopentylamine with cyclopentanone to form an intermediate, which is then reacted with trifluoroacetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopentylamino)cyclopentyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-(cyclopentylamino)cyclopentyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(cyclopentylamino)cyclopentyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoroacetamide group is known to enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylamino)nicotinonitrile
  • N-Cyclopentyl-4-nitroaniline
  • 2-(Cyclopentyloxy)nicotinaldehyde

Uniqueness

N-(2-(cyclopentylamino)cyclopentyl)-2,2,2-trifluoroacetamide is unique due to the presence of both cyclopentyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. The trifluoroacetamide group, in particular, enhances the compound’s stability and potential for therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C12H19F3N2O

Molecular Weight

264.29 g/mol

IUPAC Name

N-[2-(cyclopentylamino)cyclopentyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H19F3N2O/c13-12(14,15)11(18)17-10-7-3-6-9(10)16-8-4-1-2-5-8/h8-10,16H,1-7H2,(H,17,18)

InChI Key

HRFGSGJDFQTKIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2CCCC2NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.